molecular formula C4H11Cl2N B583910 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride CAS No. 1252995-12-2

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride

Cat. No.: B583910
CAS No.: 1252995-12-2
M. Wt: 148.063
InChI Key: LQLJZSJKRYTKTP-URZLSVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride: is a deuterated derivative of 2-Chloro-N,N-dimethyl-ethanamine hydrochloride. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C₄H₇Cl₂D₄N and a molecular weight of 148.067 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride typically involves the reaction of deuterated formaldehyde with 2-chloroethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include N,N-dimethyl-ethanamine derivatives.

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

Scientific Research Applications

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It participates in various biochemical reactions, including methylation and deamination processes.

Comparison with Similar Compounds

  • 2-Chloro-N,N-dimethyl-ethanamine Hydrochloride
  • N,N-Dimethyl-2-chloroethylamine Hydrochloride
  • 1-Chloro-2-dimethylaminoethane Hydrochloride

Comparison:

Properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterio-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJZSJKRYTKTP-URZLSVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747326
Record name 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252995-12-2
Record name 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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